7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
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Description
The compound “7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), a trifluoromethyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure, the trifluoromethyl group, and the carboxamide group. The trifluoromethyl group is known for its high electronegativity and can significantly influence the chemical behavior of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known for its stability and resistance to many types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Synthesis and Chemical Properties
The compound 7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is related to a class of chemicals involved in the synthesis of trifluoromethylated azaspiro decanes. A method involving copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides, coupled with cyclization and dearomatization, has been utilized to construct various trifluoromethylated 1-azaspiro[4.5]decanes, showcasing moderate to high yields, excellent regioselectivity, and diastereoselectivity (Han et al., 2014).
Antiviral Applications
In the field of antiviral research, derivatives of azaspiro decanes, such as those related to 7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide, have been explored for their potential antiviral activities. Microwave-assisted synthesis has been applied to create N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, displaying significant inhibitory activity against influenza A and B viruses, suggesting a potential avenue for developing new antiviral agents (Göktaş et al., 2012).
HIV Inhibition
Another area of application is in the development of HIV entry inhibitors. Compounds structurally related to azaspiro decanes have been studied for their potential as allosteric noncompetitive inhibitors of the CCR5 receptor, a critical target in preventing HIV entry into human cells. These studies reveal the intricate mechanism of action of such compounds and their potential in HIV treatment strategies (Watson et al., 2005).
Polymer Science
In polymer science, azaspiro decane derivatives are investigated for their potential in creating new materials with unique properties. Radical polymerization of unsaturated spiro orthocarbonates, related to the azaspiro decane structure, has been explored, indicating potential applications in developing innovative polymeric materials with specific characteristics (Moszner et al., 1995).
properties
IUPAC Name |
7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-14(2)23-9-15(10-24-14)7-21(8-15)13(22)20-12-5-3-4-11(6-12)16(17,18)19/h3-6H,7-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMIENLPHGRIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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